molecular formula C9H8ClN3S B1452147 3-Chloro-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine CAS No. 1105195-25-2

3-Chloro-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine

Cat. No. B1452147
CAS RN: 1105195-25-2
M. Wt: 225.7 g/mol
InChI Key: AOEASRKROYFFDN-UHFFFAOYSA-N
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Description

“3-Chloro-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine” is a chemical compound with the molecular formula C9H8ClN3S . Thiazoles, which this compound is a derivative of, are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully available. The molecular weight is reported to be 225.7 .

Scientific Research Applications

Heterocyclic Compound Research

Research into heterocyclic compounds, such as imidazo[1,2-b]pyridazine, pyridopyridazine derivatives, and thiazine-based structures, provides a foundation for understanding the potential applications of "3-Chloro-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine". These compounds often serve as key scaffolds in the development of therapeutic agents due to their structural diversity and biological relevance.

  • Imidazo[1,2-b]pyridazine Scaffolds : The imidazo[1,2-b]pyridazine scaffold, similar in structure to pyridazine derivatives, is a crucial heterocyclic nucleus in medicinal chemistry. Its significance is highlighted by the kinase inhibitor ponatinib, which has spurred research into imidazo[1,2-b]pyridazine-containing derivatives for therapeutic applications. This research emphasizes the importance of structure-activity relationships (SAR) in developing compounds with enhanced pharmacokinetic profiles and efficiency (Garrido et al., 2021).

  • Pyridopyridazine Derivatives : Pyridopyridazine derivatives, structurally related to pyridazine, exhibit a broad spectrum of biological activities, including antitumor, antibacterial, and analgesic properties. These derivatives have been identified as selective inhibitors for specific phosphodiesterases, highlighting their potential in medicinal chemistry (Wojcicka & Nowicka-Zuchowska, 2018).

  • Thiazine-Based Compounds : Thiazines represent a class of heterocyclic organic compounds with underexplored pharmacological activities. Green synthesis methods for thiazine derivatives are gaining attention, and many thiazine compounds have shown significant biological activity, acting as antibacterial, antifungal, antitumor, and anti-inflammatory agents. This suggests a promising avenue for the exploration of thiazine-based compounds in medicinal applications (Badshah & Naeem, 2016).

properties

IUPAC Name

5-(6-chloropyridazin-3-yl)-2,4-dimethyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3S/c1-5-9(14-6(2)11-5)7-3-4-8(10)13-12-7/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEASRKROYFFDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101241086
Record name 3-Chloro-6-(2,4-dimethyl-5-thiazolyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101241086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1105195-25-2
Record name 3-Chloro-6-(2,4-dimethyl-5-thiazolyl)pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105195-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-6-(2,4-dimethyl-5-thiazolyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101241086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine
Reactant of Route 2
3-Chloro-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine
Reactant of Route 3
3-Chloro-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine
Reactant of Route 4
3-Chloro-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine
Reactant of Route 5
3-Chloro-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine
Reactant of Route 6
3-Chloro-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine

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